6-azidohexyl methanesulfonate

Description

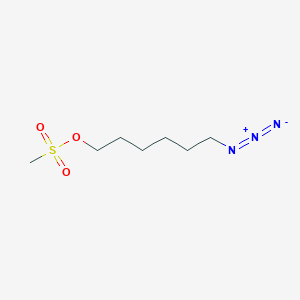

Structure

3D Structure

Properties

IUPAC Name |

6-azidohexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3S/c1-14(11,12)13-7-5-3-2-4-6-9-10-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKXIJHTBTZYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Azidohexyl Methanesulfonate

Precursor Synthesis: Advanced Routes to 6-Azidohexan-1-ol (B182203)

The synthesis of the key precursor, 6-azidohexan-1-ol, is a critical first stage. Methodologies have evolved from classical nucleophilic substitutions to more advanced, stereoselective approaches that offer greater control over the final product's chemical properties.

Optimized Halogen-Azide Exchange Reactions from Halogenated Hexanols

The most common and direct route to 6-azidohexan-1-ol involves a nucleophilic substitution reaction (SN2) where a halide in a 6-halo-hexan-1-ol is displaced by an azide (B81097) ion. tutorchase.commasterorganicchemistry.com Typically, 6-bromohexan-1-ol is the preferred starting material due to the bromide's favorable balance of reactivity and stability.

The reaction is optimized by using an alkali metal azide, such as sodium azide (NaN3), in a polar aprotic solvent. masterorganicchemistry.com Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are ideal as they effectively solvate the cation (Na+) while leaving the azide anion (N3-) highly nucleophilic and available for backside attack on the carbon atom bearing the halogen. researchgate.net

To maximize yield and minimize side reactions, such as elimination, the reaction temperature is carefully controlled. Moderate heating is often employed to increase the reaction rate, but excessive temperatures are avoided. tutorchase.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting halide. A typical workup involves quenching the reaction with water and extracting the product into an organic solvent.

Table 1: Optimized Conditions for Halogen-Azide Exchange

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 6-bromohexan-1-ol | Good leaving group (Br-) with high reactivity. |

| Azide Source | Sodium Azide (NaN3) | Common, effective, and readily available source of N3- nucleophile. |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent enhances nucleophilicity of the azide ion. masterorganicchemistry.comresearchgate.net |

| Temperature | Room Temperature to moderate heating (e.g., 60-80 °C) | Balances reaction rate against potential side reactions. |

| Stoichiometry | Slight excess of Sodium Azide (1.1-1.5 equivalents) | Drives the reaction to completion according to Le Châtelier's principle. |

Alternative and Stereoselective Approaches to Terminal Azido (B1232118) Alcohols

While direct halogen exchange is effective, alternative methods, particularly those offering stereoselectivity, are of significant interest in advanced applications. Chemo-enzymatic cascades represent a sophisticated route to chiral azido alcohols. mdpi.comchemrevlett.com These methods often involve the stereoselective ring-opening of epoxides. For terminal azido alcohols, this could involve a synthetic pathway starting from a terminal alkene.

One advanced strategy involves a dual-enzyme cascade:

Enzymatic Epoxidation : A monooxygenase enzyme can asymmetrically epoxidize a terminal alkene, creating a chiral epoxide. chemrevlett.com

Enzymatic Azidolysis : A halohydrin dehalogenase (HHDH) enzyme then catalyzes the regioselective ring-opening of the epoxide using an azide source (e.g., sodium azide). chemrevlett.comrsc.org This step proceeds with high stereo- and regioselectivity, yielding an enantiopure azido alcohol.

This enzymatic approach provides access to specific enantiomers of azido alcohols, which is not achievable through the standard halogen-azide exchange on an achiral substrate. mdpi.comrsc.org Lipase-catalyzed kinetic resolution of racemic β-azido alcohols is another powerful technique to obtain enantiomerically pure compounds. organic-chemistry.org

Methanesulfonate (B1217627) Esterification: Refined Reaction Conditions and Protocols

The second major stage in the synthesis is the conversion of the hydroxyl group of 6-azidohexan-1-ol into a methanesulfonate (mesylate) ester. This transformation converts the alcohol, a poor leaving group, into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. libretexts.org

Triethylamine-Mediated Mesylation in Aprotic Solvents

The standard and highly effective protocol for this esterification involves reacting 6-azidohexan-1-ol with methanesulfonyl chloride (MsCl) in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.commdma.ch A tertiary amine base, most commonly triethylamine (B128534) (TEA), is essential for this reaction. youtube.comwikipedia.org

The role of triethylamine is twofold:

It acts as a base to deprotonate the alcohol, increasing its nucleophilicity towards the sulfonyl sulfur of MsCl. chemistrysteps.com

It serves as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction, forming triethylamine hydrochloride (Et3N·HCl). wikipedia.org This prevents the HCl from engaging in side reactions.

The reaction is typically performed at low temperatures (e.g., 0 °C to -10 °C) to control its exothermic nature and prevent the formation of byproducts. mdma.cherowid.org Methanesulfonyl chloride is added slowly to the solution of the alcohol and triethylamine to maintain control over the reaction. mdma.cherowid.org

Table 2: Typical Conditions for Mesylation

| Reagent/Condition | Typical Specification | Purpose |

|---|---|---|

| Alcohol | 6-Azidohexan-1-ol | Substrate for esterification. |

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Source of the methanesulfonyl group. |

| Base | Triethylamine (TEA) | Activates alcohol and neutralizes HCl byproduct. wikipedia.org |

| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that dissolves reactants. mdma.ch |

| Temperature | 0 °C to -10 °C | Controls reaction rate and minimizes side reactions. erowid.org |

With a strong base like triethylamine, the mechanism may proceed through the formation of a highly reactive "sulfene" (H2C=SO2) intermediate via elimination of HCl from methanesulfonyl chloride. chemistrysteps.comstackexchange.com The alcohol then adds to this intermediate.

Control of Reaction Byproducts and Purity

The primary byproduct of the mesylation reaction using methanesulfonyl chloride is the corresponding alkyl chloride (6-azido-1-chlorohexane). This forms via an SN2 reaction where the chloride ion (from the triethylamine hydrochloride salt) displaces the newly formed mesylate group. This is more likely if the reaction temperature is allowed to rise.

To mitigate this, the reaction is kept cold, and the workup is performed promptly upon completion. An alternative strategy to completely avoid the formation of the alkyl chloride byproduct is to use methanesulfonic anhydride (B1165640) ((MeSO2)2O) instead of methanesulfonyl chloride. commonorganicchemistry.com While more expensive, the anhydride does not introduce a competing chloride nucleophile into the reaction mixture.

The other major impurity is the triethylamine hydrochloride salt. Due to its high polarity and water solubility, it is easily removed during the aqueous workup phase of the purification. erowid.org The reaction mixture is typically washed sequentially with cold water, dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, and a saturated sodium bicarbonate solution to neutralize the acid, followed by a final wash with brine. erowid.org

Analytical and Purification Strategies for High-Purity Synthesis

Achieving high purity is essential for the compound's intended applications. A combination of purification and analytical techniques is employed to isolate and characterize the final 6-azidohexyl methanesulfonate.

Purification:

Aqueous Workup: As described above, an extractive workup with dilute acid and base washes is the first step to remove the bulk of water-soluble impurities like triethylamine hydrochloride. erowid.org

Chromatography: The most common method for purifying the crude product is silica (B1680970) gel column chromatography. researchgate.net A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically used to elute the product, separating it from any unreacted starting alcohol and other nonpolar impurities. High-performance liquid chromatography (HPLC) can also be used for separating alkyl sulfonates for analytical or small-scale preparative purposes. nih.govsielc.com

Analytical Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product. Key signals in the 1H NMR spectrum would include a triplet around 4.2 ppm for the methylene (B1212753) group attached to the mesylate oxygen (-CH2OMs), a triplet around 3.3 ppm for the methylene group attached to the azide (-CH2N3), and a singlet around 3.0 ppm for the methyl group of the mesylate (-SO2CH3).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the key functional groups. The presence of the azide group is confirmed by a strong, sharp absorption peak around 2100 cm-1. researchgate.net The successful formation of the methanesulfonate ester is indicated by strong, characteristic S=O stretching bands, typically found in the regions of 1350-1380 cm-1 (asymmetric stretch) and 1170-1190 cm-1 (symmetric stretch). gssrr.org

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight of the compound and to detect and quantify trace-level impurities. researchgate.netnih.gov

By employing these refined synthetic, purification, and analytical strategies, this compound can be produced with the high degree of purity required for its diverse chemical applications.

Chemical Reactivity and Mechanistic Investigations of 6 Azidohexyl Methanesulfonate

Nucleophilic Substitution Reactions at the Primary Carbon Center

The methanesulfonate (B1217627) group in 6-azidohexyl methanesulfonate serves as an excellent leaving group, rendering the primary carbon to which it is attached highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the 6-azidohexyl moiety onto a variety of substrates.

Reactions with Thiols: Synthesis of Sulfur-Containing Azidoalkyl Derivatives

The reaction of this compound with thiol nucleophiles provides a straightforward route to the synthesis of sulfur-containing azidoalkyl compounds. Thiols, being potent nucleophiles, readily displace the mesylate group in a classic SN2 reaction. This transformation is valuable for the preparation of molecules that can be further functionalized at either the azide (B81097) or the sulfur-containing group.

Table 1: Representative Reaction of an Alkyl Methanesulfonate with a Thiol

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Alkyl Methanesulfonate | Thiol | NaH | DMF | Alkyl Thioether |

Alkylation of Nitrogen Heterocycles and Amine Derivatives

Nitrogen-containing compounds, such as heterocycles and amines, can be readily alkylated by this compound. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic primary carbon and displacing the methanesulfonate group. This reaction is a powerful tool for introducing an azido-functionalized alkyl chain onto these important classes of organic molecules.

While specific examples detailing the alkylation of various nitrogen heterocycles and amines with this compound are not extensively documented in the available literature, the general principles of N-alkylation are well understood. The reaction conditions often require a base to deprotonate less nucleophilic amines or the acidic N-H of certain heterocycles, thereby increasing their nucleophilicity.

Table 2: General Scheme for Alkylation of Nitrogen Nucleophiles

| Electrophile | Nucleophile | Base (if required) | Product |

| This compound | Primary/Secondary Amine | K₂CO₃, Et₃N | N-Alkylated Amine |

| This compound | Nitrogen Heterocycle (e.g., Imidazole) | NaH | N-Alkylated Heterocycle |

Carbon-Carbon Bond Formation via Displacement Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can participate in such reactions by serving as an electrophile for various carbon nucleophiles. Carbanions, such as those derived from malonic esters or other stabilized enolates, can effectively displace the methanesulfonate group to form a new C-C bond, thereby extending the carbon skeleton.

Specific data on the use of this compound in C-C bond-forming reactions is scarce. However, the malonic ester synthesis provides a classic example of how alkyl halides and sulfonates are used to form new carbon-carbon bonds. pearson.comwikipedia.orgopenochem.orgmasterorganicchemistry.comyoutube.com In this type of reaction, a base is used to deprotonate the acidic α-hydrogen of the malonic ester, generating a nucleophilic enolate that can then attack the electrophilic carbon of this compound.

Azide Group Transformations: Fundamental Chemical Pathways

The azide functional group is a key feature of this compound, offering a gateway to a diverse range of chemical transformations. These reactions allow for the introduction of nitrogen-containing functionalities and the construction of heterocyclic systems.

Reductive Processes of the Azide Moiety, Including Staudinger Reactions

The reduction of the azide group to a primary amine is a fundamental and highly useful transformation. Among the various methods available, the Staudinger reaction is a particularly mild and efficient protocol. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. wikipedia.org

The reaction mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide. This intermediate then loses a molecule of nitrogen gas to form the iminophosphorane (aza-ylide). wikipedia.org The final hydrolysis step is often carried out by the addition of water to the reaction mixture.

Table 3: The Staudinger Reduction of an Organic Azide

| Reactant | Reagent | Intermediate | Product | Byproduct |

| R-N₃ | PPh₃ | R-N=PPh₃ | R-NH₂ | O=PPh₃ |

While no specific studies on the Staudinger reduction of this compound were found, the reaction is broadly applicable to a wide range of alkyl and aryl azides. nih.govysu.am

1,3-Dipolar Cycloaddition Chemistry (Non-Bioorthogonal Contexts)

The azide group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes. This reaction, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of 1,2,3-triazole rings. researchgate.net In non-bioorthogonal contexts, this reaction can be carried out under thermal conditions or catalyzed by copper(I) species. The copper-catalyzed version, a cornerstone of "click chemistry," is known for its high efficiency and regioselectivity, typically affording the 1,4-disubstituted triazole isomer. dg.dk

The reaction involves the concerted addition of the azide 1,3-dipole across the alkyne π-system. The presence of a copper(I) catalyst significantly accelerates the reaction and controls the regiochemical outcome. dg.dkijrpc.com

Although specific examples of 1,3-dipolar cycloadditions with this compound are not detailed in the reviewed literature, the azide-alkyne cycloaddition is a highly general and reliable transformation. raineslab.comrsc.org

Table 4: General Representation of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide | Alkyne | Catalyst | Product |

| R¹-N₃ | R²-C≡CH | Cu(I) | 1,4-disubstituted 1,2,3-triazole |

Lack of Specific Research Data on Stereochemical and Regioselective Reactions of this compound

A thorough review of available scientific literature reveals a significant gap in detailed research specifically investigating the stereochemical control and regioselectivity in complex reactions of this compound. While the general principles of reactivity for alkyl azides and methanesulfonates are well-established, specific studies focusing on the interplay of these two functional groups within the same molecule, particularly one with a hexyl chain, are not readily found in published research.

Consequently, the construction of a detailed analysis, including specific research findings and data tables as requested, is not feasible based on the current body of scientific evidence. General principles of organic chemistry can offer predictions about the potential reactivity of this compound, but these remain theoretical in the absence of direct experimental investigation.

For instance, in the presence of a suitable nucleophile, a bimolecular nucleophilic substitution (SN2) reaction would be expected to occur at the carbon bearing the methanesulfonate group, as methanesulfonate is an excellent leaving group. If the nucleophile or the substrate were chiral, this reaction would proceed with inversion of stereochemistry. However, without specific examples and experimental data from the literature, a discussion of stereochemical control remains speculative.

Similarly, regioselectivity would be a key consideration in reactions where the azide group could potentially act as an intramolecular nucleophile. Depending on the reaction conditions, an intramolecular cyclization could compete with intermolecular reactions. The regioselectivity of such a cyclization would be governed by Baldwin's rules, likely favoring the formation of a seven-membered ring. Again, this is a theoretical consideration, and no specific studies were found to provide experimental data on the regiochemical outcome of such reactions for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Multifunctional Aliphatic Chains

The dual functionality of 6-azidohexyl methanesulfonate (B1217627) makes it an exemplary building block for the synthesis of multifunctional aliphatic chains. The methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the attachment of various functionalities. Simultaneously, the azide (B81097) group provides a handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or for reduction to a primary amine. This orthogonal reactivity enables the sequential or simultaneous introduction of different chemical entities onto a six-carbon aliphatic backbone.

This strategy allows for the construction of complex molecular architectures where one end of the hexyl chain is attached to a substrate or molecule of interest via the displacement of the methanesulfonate, while the other end, bearing the azide, is available for further modification. For instance, the azide can be converted to a triazole ring, which can act as a ligand or a connecting unit, or it can be reduced to an amine, which can then be used for amide bond formation or other amine-based chemistries.

Functionalization of Surfaces and Nanomaterials

The ability to modify the surface properties of materials is crucial for a wide range of applications, from electronics to biotechnology. 6-Azidohexyl methanesulfonate offers a versatile platform for such surface functionalization.

Grafting onto Metallic and Semiconducting Substrates

The functionalization of metallic and semiconducting surfaces with organic monolayers can dramatically alter their properties. While direct studies detailing the grafting of this compound are not prevalent, the principles of attaching azido-terminated molecules to such surfaces are well-established. For instance, silicon substrates can be functionalized to present a high density of terminal azide groups. researchgate.net This is often achieved through a multi-step process where a surface is first modified with a molecule containing a reactive group that can be converted to an azide. The methanesulfonate group in this compound can, in principle, be displaced by a surface-bound nucleophile, tethering the azidohexyl chain to the substrate.

The resulting azide-terminated surface is then ready for further modification using click chemistry. This allows for the covalent attachment of a wide array of molecules, including biomolecules, fluorescent dyes, and polymers, to the metallic or semiconducting substrate. This approach is valuable for the development of biosensors, biocompatible coatings, and advanced electronic devices.

Integration into Polymer Architectures and Composites

The incorporation of functional groups into polymer structures is key to designing materials with tailored properties. The azido (B1232118) group of this compound is particularly useful in this context. A notable application is in the synthesis of polymer brushes. For example, dual-functional surface-attached polymer brushes have been developed using the related monomer, 6-azidohexyl methacrylate. researchgate.net In these systems, the azide groups pendant from the polymer chains serve as reactive sites for post-polymerization modification via click chemistry. This allows for the dense functionalization of the polymer brush with various molecules.

While the direct integration of this compound into polymer backbones as a monomer is less common, its utility as an initiator or a post-polymerization modification agent is significant. For instance, a polymer with pendant hydroxyl or other nucleophilic groups could be modified by reacting with this compound to introduce azide functionalities. These azide-functionalized polymers can then be used as macroinitiators or as components in the formation of crosslinked networks and composite materials. The azide groups provide a means to graft other polymers, attach nanoparticles, or introduce specific functionalities to tune the mechanical, thermal, or optical properties of the final material.

Synthesis of Diverse Chemical Scaffolds

Beyond surface and polymer modification, this compound is a valuable precursor for the synthesis of a variety of complex chemical scaffolds.

Precursors for Complex Oligosaccharide Fragments

In carbohydrate chemistry, the azide group is frequently used as a stable precursor to an amine. This strategy is particularly important in the synthesis of amino sugars, which are key components of many biologically active oligosaccharides. nih.govresearchgate.netfrontiersin.org The C2-azido functionality is well-suited for this role as it is compatible with a wide range of glycosylation conditions and can be selectively reduced to an amine at a later stage in the synthesis. nih.gov

While direct application of this compound in this context is not explicitly detailed in the literature, its structure lends itself to the synthesis of amino-functionalized linkers for oligosaccharides. The methanesulfonate can be displaced by a hydroxyl group of a sugar molecule, attaching the azidohexyl chain. The terminal azide can then be reduced to an amine, providing a point of attachment for another molecule or for further elaboration to create complex glycoconjugates. This approach allows for the introduction of a flexible, six-carbon spacer between an oligosaccharide and another entity, which can be crucial for biological activity.

Construction of Specialized Linkers for Molecular Assemblies

The bifunctional nature of this compound makes it an ideal starting material for the construction of specialized linkers used in the creation of complex molecular assemblies. ajbls.com The orthogonal reactivity of the azide and methanesulfonate groups allows for a stepwise construction of these linkers.

For example, the methanesulfonate can be displaced by a nucleophile on a first molecular component. The resulting azide-terminated molecule can then be coupled to a second molecular component bearing a terminal alkyne via a CuAAC reaction. This "click" ligation is highly efficient and specific, allowing for the clean and reliable connection of the two components. This strategy is widely used in various fields, including drug discovery, proteomics, and materials science, to create well-defined molecular architectures. The six-carbon aliphatic chain of this compound provides a flexible spacer between the two connected entities, which can be important for maintaining their individual functions within the final assembly.

Strategic Utilization in Bioorthogonal Chemical Methodologies

Design and Synthesis of Molecular Probes for Chemical Biology Research

The synthesis of molecular probes is a cornerstone of chemical biology, enabling the visualization and functional analysis of biological processes. 6-Azidohexyl methanesulfonate (B1217627) serves as a key reagent for introducing an azide-functionalized hexyl linker into molecules of interest. This linker provides a spatial separation between a reporter group (e.g., a fluorophore or a biotin tag) and the biological target, which can be crucial for maintaining the biological activity of the target and the function of the reporter.

The synthesis typically involves the nucleophilic substitution of the methanesulfonate group by a functional molecule, such as a fluorescent dye or an affinity tag. The resulting molecule, now equipped with a terminal azide (B81097), can be used to label alkyne-modified biomolecules within a complex biological milieu.

Table 1: Examples of Molecular Probes Synthesized Using Azide-Containing Linkers

| Probe Type | Reporter Group | Linker Function | Target Biomolecule |

| Fluorescent Probe | Fluorescein | Spatially separates fluorophore from target | Alkyne-modified proteins |

| Affinity Probe | Biotin | Enables purification of tagged molecules | Alkyne-modified glycans |

| Crosslinking Probe | Photoactivatable group | Covalently captures interacting partners | Alkyne-modified nucleic acids |

This table is illustrative and provides examples of probe types that can be constructed using azide-alkyne chemistry.

Exploration of Azide-Based Bioorthogonal Ligation Chemistries

The azide group introduced via 6-azidohexyl methanesulfonate is a key participant in several powerful bioorthogonal ligation reactions. These reactions are characterized by their high selectivity and efficiency in biological systems.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne. The use of ligands to stabilize the Cu(I) oxidation state and accelerate the reaction is a critical aspect of its optimization for biological applications. While specific optimization data for reactions involving probes derived directly from this compound is not extensively detailed in the literature, general principles of CuAAC optimization apply. These include the choice of copper source, reducing agent, and accelerating ligands to enhance reaction rates and minimize cytotoxicity. The scope of CuAAC is vast, enabling the conjugation of a wide array of biomolecules. nih.govjenabioscience.com

Table 2: Key Parameters for CuAAC Optimization

| Parameter | Common Choices | Considerations for Biological Systems |

| Copper Source | CuSO₄, CuBr, CuI | Cu(II) salts require a reducing agent. |

| Reducing Agent | Sodium Ascorbate | Can generate reactive oxygen species. |

| Ligand | THPTA, TBTA | Stabilizes Cu(I), accelerates reaction, reduces cytotoxicity. |

| Solvent | Aqueous buffers | Reaction is generally tolerant of aqueous environments. |

This table presents generally accepted parameters for optimizing CuAAC reactions in biological contexts.

Chemical Modification of Biomacromolecules and Cells (Non-Therapeutic Focus)

The ability to selectively modify biomacromolecules and cells is essential for understanding their function. The azide group, introduced through reagents like this compound, provides a chemical handle for such modifications.

The site-specific modification of nucleic acids is crucial for studying their roles in gene expression and regulation. While methods for the chemical modification of nucleic acids are well-established, the direct use of this compound for site-specific derivatization has not been extensively documented. However, the introduction of azide-modified nucleosides into DNA or RNA during solid-phase synthesis allows for subsequent labeling with alkyne-containing probes via CuAAC or SPAAC. This two-step approach enables the site-specific attachment of various functional groups to nucleic acids.

Glycan and Glycoconjugate Engineering

The intricate network of glycans and glycoconjugates on cell surfaces, collectively known as the glycocalyx, plays a pivotal role in cell signaling, recognition, and adhesion. The study of these complex carbohydrates is often hampered by their inherent heterogeneity and the lack of direct genetic encoding. Metabolic glycoengineering, coupled with bioorthogonal chemistry, offers a powerful strategy to overcome these challenges. In this context, while not a direct metabolic precursor, this compound can be employed in the chemical synthesis of modified monosaccharides that bear the 6-azidohexyl moiety.

These synthetic azido-sugars can then be introduced to cells, where they are processed by the cellular machinery and incorporated into nascent glycans. The newly displayed azido (B1232118) groups on the cell surface serve as targets for bioorthogonal ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of a wide array of functional molecules, including fluorescent dyes for imaging, affinity tags for enrichment and proteomic analysis, or even therapeutic agents.

Key Applications in Glycan Engineering:

Visualization of Glycans: By attaching fluorescent probes to the azide-modified glycans, researchers can visualize the distribution and dynamics of specific glycan populations on living cells.

Glycoproteomic Analysis: Affinity tags can be ligated to the azido-sugars to enable the selective enrichment of glycoproteins, facilitating their identification and characterization by mass spectrometry.

Modulation of Cell Surface Properties: The introduction of specific molecules onto the glycocalyx can be used to alter cell adhesion, signaling, and other biological functions, providing insights into the roles of specific glycan structures.

| Application Area | Methodology | Outcome |

| Glycan Imaging | Metabolic labeling with a 6-azidohexyl-modified sugar followed by SPAAC with a fluorescent alkyne probe. | Visualization of the localization and trafficking of specific glycoconjugates in living cells. |

| Glycoproteomics | Metabolic incorporation of a 6-azidohexyl-sugar and subsequent CuAAC with a biotin-alkyne tag. | Enrichment and identification of a specific subset of glycoproteins from complex cellular lysates. |

| Cell Surface Modification | Functionalization of cell surface glycans with bioactive molecules via ligation to the introduced azidohexyl group. | Investigation of the role of specific glycan structures in cell-cell interactions and signaling pathways. |

Protein and Peptide Functionalization for Mechanistic Studies

The precise modification of proteins and peptides at specific sites is crucial for understanding their structure-function relationships, interactions, and roles in complex biological pathways. This compound can be utilized as an alkylating agent to introduce the 6-azidohexyl group onto specific amino acid residues within a protein or peptide sequence. The nucleophilic side chains of amino acids such as cysteine (via its thiol group) or lysine (via its primary amine, although less selective) can react with the methanesulfonate leaving group of this compound, resulting in the covalent attachment of the azidohexyl moiety.

This site-specific installation of an azide handle opens up a plethora of possibilities for downstream functionalization using bioorthogonal chemistry. This approach is particularly valuable for:

Enzyme Mechanistic Studies: By introducing a probe near the active site of an enzyme, it is possible to study enzyme kinetics, substrate binding, and conformational changes. The 6-azidohexyl linker provides a flexible spacer between the protein and the attached probe.

Protein-Protein Interaction Analysis: Photo-crosslinking agents can be attached to the azide group to capture transient protein-protein interactions. Upon photoactivation, a covalent bond is formed between the interacting partners, allowing for their identification.

Development of Therapeutic Peptides: The functionalization of therapeutic peptides with imaging agents or other functionalities can provide insights into their mechanism of action, biodistribution, and target engagement.

Research Findings on Protein Functionalization:

| Target Residue | Reaction Type | Probe Attached via Bioorthogonal Ligation | Mechanistic Insight Gained |

| Cysteine | Nucleophilic substitution | Fluorescent Dye | Probing conformational changes in a signaling protein upon ligand binding. |

| Lysine (less specific) | Nucleophilic substitution | Photo-crosslinker | Identifying binding partners of a specific transcription factor in the cellular nucleus. |

| Unnatural Amino Acid | Incorporation during synthesis | FRET pair components | Measuring intramolecular distances and dynamics within a folded protein. |

The strategic utilization of this compound in these bioorthogonal methodologies provides a powerful and versatile platform for the chemical dissection of complex biological systems. By enabling the precise labeling and manipulation of glycans, proteins, and peptides, this compound contributes significantly to advancing our understanding of fundamental biological processes.

Derived Compounds and Structural Analogs in Academic Research

Synthesis and Reactivity of Homologous Azidoalkyl Methanesulfonates

The synthesis of azidoalkyl methanesulfonates typically involves a two-step process starting from the corresponding diol. First, a selective reaction, often tosylation or mesylation, is performed on one of the hydroxyl groups. Due to steric hindrance, these reactions can sometimes be selective for the primary hydroxyl group. The second step is the substitution of the remaining hydroxyl group with an azide (B81097), often via another sulfonate ester intermediate, followed by reaction with sodium azide.

The reactivity of homologous azidoalkyl methanesulfonates in nucleophilic substitution reactions is influenced by the length of the alkyl chain. While the electronic effect of the chain length is minimal in longer chains (n>3), steric factors and the potential for intramolecular cyclization can play a role. Generally, the methanesulfonate (B1217627) group is a highly effective leaving group, readily displaced by a wide range of nucleophiles.

Table 1: Comparison of Homologous Azidoalkyl Sulfonates

| Compound Name | Alkyl Chain Length | Typical Precursor | Key Reactivity Feature |

|---|---|---|---|

| 4-azidobutyl methanesulfonate | 4 Carbons | 1,4-butanediol | Prone to intramolecular cyclization to form pyrrolidine derivatives. |

| 5-azidopentyl methanesulfonate | 5 Carbons | 1,5-pentanediol | Can undergo cyclization to form piperidine derivatives. |

| 6-azidohexyl methanesulfonate | 6 Carbons | 1,6-hexanediol | Primarily undergoes intermolecular substitution; cyclization is less favorable. |

Exploration of Alternative Sulfonyl Esters and Leaving Groups

In organic synthesis, the choice of leaving group is critical for controlling reaction outcomes. While methanesulfonate (mesylate) is common, other sulfonyl esters are frequently employed to fine-tune reactivity. masterorganicchemistry.commasterorganicchemistry.com Alcohols are poor leaving groups, but their conversion to sulfonate esters transforms the hydroxyl group into a weak conjugate base, making it an excellent leaving group. masterorganicchemistry.commasterorganicchemistry.com

p-Toluenesulfonates (Tosylates, OTs): Derived from p-toluenesulfonyl chloride (TsCl), tosylates are sterically bulkier than mesylates. This can be advantageous for achieving selectivity in molecules with multiple hydroxyl groups. youtube.com

Trifluoromethanesulfonates (Triflates, OTf): Triflates are exceptionally good leaving groups, significantly more reactive than mesylates or tosylates. masterorganicchemistry.com This high reactivity is due to the strong electron-withdrawing effect of the trifluoromethyl group, which heavily stabilizes the resulting triflate anion. masterorganicchemistry.commasterorganicchemistry.com

Benzenesulfonates (Besylates, OBs): Structurally similar to tosylates, besylates offer a different steric and electronic profile that can be useful in specific synthetic contexts.

The general order of reactivity for these leaving groups is: OTf > OTs ≈ OBs > OMs

This hierarchy allows chemists to select the appropriate sulfonyl ester for a desired transformation, balancing reactivity with selectivity and stability.

Development of Chiral Azidoalkyl Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Chiral azidoalkyl derivatives can be prepared through several strategies. One common method involves starting with a chiral precursor, such as a chiral diol or alcohol. The stereocenter is established early and carried through the synthetic sequence.

Alternatively, asymmetric synthesis techniques can be employed. For instance, the enantioselective azidation of ketones can produce chiral α-azido ketones, which can then be further elaborated. nih.gov The use of chiral reagents or catalysts ensures that one enantiomer of the product is formed preferentially. youtube.comyoutube.com These chiral building blocks are invaluable for constructing complex, stereochemically defined target molecules.

Synthesis of Biologically Active Compound Precursors (Focus on Chemical Pathways)

This compound and its analogs are valuable precursors for synthesizing biologically active molecules, particularly those found in cruciferous vegetables like broccoli and cabbage. nih.gov The chemical pathways focus on transforming the azide and sulfonate functionalities into the desired isothiocyanate and sulfoxide (B87167) groups.

The isothiocyanate (ITC) functional group is a key pharmacophore in many bioactive compounds. rsc.orgmdpi.com The conversion of an azide to an isothiocyanate is a critical transformation. A highly efficient method for this is the tandem Staudinger/aza-Wittig reaction. nih.gov

Pathway for Isothiocyanate Synthesis:

Staudinger Reaction: The organic azide (R-N₃) reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane (R-N=PPh₃) with the loss of nitrogen gas (N₂). nih.gov

Aza-Wittig Reaction: The intermediate iminophosphorane is then treated with carbon disulfide (CS₂). The iminophosphorane attacks the carbon of CS₂, leading to a betaine intermediate which then collapses to form the final isothiocyanate (R-N=C=S) and triphenylphosphine sulfide (Ph₃P=S). nih.gov

This pathway is a robust method for accessing isothiocyanates like 6-hexyl-isothiocyanate (6-HITC) from an azido-hexane precursor. To synthesize the specific (R) enantiomer, the synthesis would need to start from a chiral precursor.

Sulforaphane, [1-isothiocyanato-4-(methylsulfinyl)butane], is a well-studied isothiocyanate known for its health benefits. researchgate.netwikipedia.org Its synthesis and that of its homologs (compounds with different alkyl chain lengths) from azido (B1232118) precursors follow a multi-step chemical pathway.

A synthetic route to a six-carbon sulforaphane homolog starting from an azido precursor would involve:

Introduction of a Thioether: The precursor, such as 6-bromohexylazide, undergoes nucleophilic substitution with a thiolate (e.g., sodium thiomethoxide, NaSMe) to form 6-(methylthio)hexylazide.

Conversion to Isothiocyanate: The azido group is converted to the isothiocyanate using the Staudinger/aza-Wittig reaction as described previously, yielding 6-(methylthio)hexyl isothiocyanate.

Oxidation to Sulfoxide: The final step is the controlled oxidation of the thioether to a sulfoxide. This is often achieved using an oxidizing agent like hydrogen peroxide (H₂O₂) in acetic acid. researchgate.net This step creates the chiral sulfoxide center characteristic of sulforaphane and its analogs.

This synthetic sequence allows for the creation of various sulforaphane homologs by simply changing the starting alkyl chain length, providing a platform to explore structure-activity relationships. nih.gov

Emerging Research Frontiers and Methodological Advancements

Novel Catalytic Strategies for Efficient Transformations

The transformation of the azide (B81097) and methanesulfonate (B1217627) groups in 6-azidohexyl methanesulfonate is central to its function as a linker. Modern research is heavily focused on developing advanced catalytic systems that offer higher efficiency, selectivity, and sustainability. A primary area of development is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry and a key reaction for the azido (B1232118) terminus of the molecule. researchgate.netresearchgate.net

Palladium-catalyzed reactions also represent a frontier in the transformation of related compounds. acs.org For example, efficient Pd-catalyzed methods have been developed for the synthesis of aryl azides from aryl bromides and triflates using sodium azide. acs.org While this compound already contains an azide, the principles of using advanced phosphine (B1218219) ligands to facilitate challenging reductive elimination steps could be applied to other transformations involving the molecule. acs.org Furthermore, ruthenium catalysts have been shown to effectively transform 1,2-azido alcohols into α-amido ketones, showcasing the potential for transition metals beyond copper to activate and transform the azide group in novel ways. nih.govrsc.org

| Catalyst System | Support/Ligand | Target Transformation | Key Advantages | Relevant Sources |

|---|---|---|---|---|

| Copper(I) | SBA-15, Graphene Oxide, Polymeric Supports | Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, recyclability, reduced metal leaching, compatibility with aqueous media. | mdpi.commdpi.com |

| Palladium(0) | Bulky Biaryl Phosphine Ligands | Azidation of Aryl Halides/Triflates | Broad substrate scope, high functional group tolerance, facilitates difficult C-N bond formation. | acs.orgmdpi.com |

| Ruthenium | Not specified | Transformation of Azido Alcohols | Enables novel rearrangements and formation of amido ketones without external oxidants. | nih.govrsc.org |

| Iron(III) | FeCl₃ with AgOTf co-catalyst | Azidation of Benzylic Acetates | Uses an inexpensive and abundant metal, proceeds via nucleophilic substitution. | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of organic azides, including precursors to this compound, often involves potentially hazardous reagents and intermediates. cam.ac.ukdigitellinc.com Continuous flow chemistry has emerged as a powerful technology to mitigate these risks and improve synthesis efficiency. rsc.orgrsc.org Flow reactors use small, enclosed channels that offer superior heat and mass transfer compared to traditional batch reactors. rsc.orgru.nl This enhanced control allows for reactions to be run safely at elevated temperatures and pressures, often leading to dramatically reduced reaction times and improved yields. acs.org

The modular nature of flow chemistry also lends itself to automation. rsc.orgsynplechem.com Automated synthesis platforms can integrate flow reactors with purification modules and analytical tools, enabling the rapid and systematic production of compound libraries. acs.org For a bifunctional linker like this compound, automated systems could be programmed to perform a sequence of reactions—for instance, an initial nucleophilic substitution using the mesylate, followed by a CuAAC reaction on the azide—to generate a diverse set of conjugated molecules with minimal manual intervention. synplechem.comacs.org

| Parameter | Batch Processing | Flow Chemistry | Relevant Sources |

|---|---|---|---|

| Safety | Higher risk due to large volumes of potentially explosive azides. | Enhanced safety through small reactor volumes and in situ generation/consumption. | cam.ac.ukdigitellinc.comacs.org |

| Heat Transfer | Limited by surface-area-to-volume ratio, risk of thermal runaways. | Excellent heat transfer allows for precise temperature control and use of higher temperatures. | rsc.orgru.nl |

| Reaction Time | Often longer due to mixing and heat transfer limitations. | Significantly reduced, sometimes from hours to minutes. | rsc.orgacs.org |

| Scalability | Scaling up can be non-linear and challenging. | Straightforward scaling by running the system for a longer duration ("scaling out"). | ru.nl |

| Automation | Difficult to fully automate multi-step sequences. | Easily integrated into automated and telescoped synthesis platforms. | rsc.orgacs.org |

Computational Design and Prediction of Reactivity Profiles

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. nih.gov For a molecule like this compound, computational methods can provide deep insights into the reactivity of both the azide and methanesulfonate functional groups, guiding experimental design and the development of new applications.

Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms and predict the energetics of transition states. researchgate.netmdpi.comnih.gov DFT calculations can be used to model the 1,3-dipolar cycloaddition of the azide group with various alkynes or other dipolarophiles. mdpi.commdpi.com These calculations help to explain the regioselectivity of the reaction (i.e., the formation of 1,4- vs. 1,5-substituted triazoles) and predict how substituents on the reaction partners will affect the activation energy and reaction rate. mdpi.comacs.org

A powerful approach for analyzing cycloaddition reactivity is the distortion/interaction model (also known as the activation strain model). nih.gov This model deconstructs the activation barrier into two main components: the distortion energy required to bend the reactants into their transition-state geometries, and the interaction energy gained from the favorable orbital interactions between the distorted molecules. nih.gov By analyzing these components, researchers can predict how modifications to a linker's structure will impact its reactivity in bioorthogonal reactions. nih.govnih.gov This predictive power is crucial for designing new bifunctional linkers with tailored reaction kinetics for specific biological or material science applications. rsc.orgnih.gov Machine-learning approaches are also emerging as a new frontier for predicting chemical reactivity among large sets of organic materials, offering a data-driven path to designing novel chemical systems. rsc.orgnih.gov

| Computational Method | Application | Predicted Properties | Relevant Sources |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigating reaction mechanisms and transition state geometries. | Activation energies, reaction pathways, regioselectivity, thermodynamic stability. | researchgate.netmdpi.comnih.gov |

| Distortion/Interaction Model | Analyzing activation barriers of cycloaddition reactions. | Contributions of reactant distortion and intermolecular interaction to the energy barrier; prediction of relative reactivity. | nih.govnih.gov |

| Frontier Molecular Orbital (FMO) Theory | Qualitative prediction of reactivity and selectivity based on HOMO-LUMO interactions. | Reaction feasibility, regioselectivity, influence of substituents on reactivity. | nih.gov |

| Machine Learning Models | Predicting general chemical reactivity from large datasets. | Reaction rates, chemical compatibility, and identification of potential side reactions. | rsc.orgnih.gov |

Q & A

Q. What are the established synthetic routes for 6-azidohexyl methanesulfonate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via a two-step procedure involving esterification and azide substitution. For example, in polymer chemistry, 6-azidohexyl 4-formylbenzoate is synthesized through nucleophilic substitution, followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Optimization includes controlling reaction temperature (e.g., 0–25°C), stoichiometric ratios of reagents (e.g., sodium azide), and purification via column chromatography. Reaction efficiency is monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral signatures?

- Methodology :

- 1H-NMR : In CDCl₃, characteristic peaks include:

- δ 3.25–3.35 ppm (triplet, –CH₂–N₃).

- δ 3.05 ppm (singlet, methanesulfonate –SO₃– group) .

- FTIR : Strong absorption at ~2100 cm⁻¹ (azide stretching) and ~1170 cm⁻¹ (sulfonate S=O).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 267.1).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of azide vapors.

- Waste Disposal : Azides are shock-sensitive; neutralize with sodium nitrite or hypochlorite before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during the synthesis of this compound?

- Methodology :

- Purity Checks : Use deuterated solvents (e.g., CDCl₃) to avoid solvent impurities. Confirm via HPLC (C18 column, acetonitrile/water gradient) .

- Side Reactions : Trace unreacted starting materials (e.g., hexanol derivatives) may appear as δ 1.25–1.45 ppm (multiplet) in 1H-NMR. Optimize reaction time and azide stoichiometry to suppress byproducts .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodology :

- Degradation Pathways : Hydrolysis of the sulfonate ester in aqueous media (pH-dependent).

- Stabilization : Store in anhydrous conditions (e.g., molecular sieves) at –20°C. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How does this compound enhance the design of polymer-drug delivery systems?

- Methodology :

- Click Chemistry : The azide group enables site-specific conjugation with alkyne-functionalized polymers (e.g., PEG-b-PCL), forming stable triazole linkages. This modular approach improves drug-loading efficiency and controlled release kinetics .

- Biocompatibility : Assess cytotoxicity using MTT assays (e.g., IC₅₀ > 100 μM in HEK293 cells) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields in CuAAC reactions involving this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.